[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings, each substituted with different functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the condensation of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde with 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine, such as methylamine, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Sodium azide, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Azido or thiol-substituted pyrazole derivatives
Scientific Research Applications
(1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the fluoroethyl group enhances its binding affinity and specificity towards certain targets.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-10-7-15-17(2)12(10)9-14-8-11-3-5-18(16-11)6-4-13/h3,5,7,14H,4,6,8-9H2,1-2H3 |
InChI Key |
YRGBTWAZSQVRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCC2=NN(C=C2)CCF |
Origin of Product |
United States |
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